molecular formula C26H28ClN3O3 B283380 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide

Cat. No. B283380
M. Wt: 466 g/mol
InChI Key: RYKWDGNATFMYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamide inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the repression of oncogenes. This can ultimately lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer treatment. However, there are also some limitations to its use. It can be toxic to normal cells at high concentrations, and it can have off-target effects on other enzymes besides HDACs.

Future Directions

There are a number of future directions for the study of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need for more studies to investigate the potential applications of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide in other diseases besides cancer, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-aminophenylacetic acid with isobutyryl chloride, followed by the reaction with piperazine and 3-methoxy-2-naphthoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It works by inhibiting the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide can induce cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C26H28ClN3O3

Molecular Weight

466 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H28ClN3O3/c1-17(2)26(32)30-12-10-29(11-13-30)23-9-8-20(16-22(23)27)28-25(31)21-14-18-6-4-5-7-19(18)15-24(21)33-3/h4-9,14-17H,10-13H2,1-3H3,(H,28,31)

InChI Key

RYKWDGNATFMYKS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.